molecular formula C14H23N5O2S B4568345 N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4568345
M. Wt: 325.43 g/mol
InChI Key: ZTZBNFCQKXPJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H23N5O2S and its molecular weight is 325.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.15724617 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

  • A study by Azab, Youssef, and El‐Bordany (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop them as antibacterial agents. The research synthesized compounds that showed high antibacterial activity, indicating the potential of such compounds in antibacterial applications (Azab, Youssef, & El‐Bordany, 2013).

Inhibition of Carbonic Anhydrase Isoenzymes

  • Büyükkıdan et al. (2017) investigated the synthesis of metal complexes of pyrazole-based sulfonamide and their inhibitory effects on human carbonic anhydrase isoenzymes I and II. These complexes demonstrated significant inhibitory activity, highlighting their potential in medical applications (Büyükkıdan et al., 2017).

Potential as Anti-Inflammatory, Analgesic, Antioxidant, Anticancer Agents

  • Küçükgüzel et al. (2013) synthesized novel derivatives of celecoxib, a well-known anti-inflammatory drug. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The findings suggested that some derivatives exhibited promising activities in these areas, highlighting the therapeutic potential of such compounds (Küçükgüzel et al., 2013).

Use in Cyclooxygenase-2 Inhibitors

  • Penning et al. (1997) reported on a series of sulfonamide-containing 1,5-diarylpyrazole derivatives evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This research contributed to the development of COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Selective 5-HT7 Receptor Antagonist

  • Canale et al. (2016) explored the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives as a strategy for designing selective 5-HT7 receptor ligands. This study identified potent and selective 5-HT7 receptor antagonists, suggesting their potential use in treating central nervous system disorders (Canale et al., 2016).

Properties

IUPAC Name

N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S/c1-6-18-8-13(11(3)16-18)9-19(7-2)22(20,21)14-10-17(5)15-12(14)4/h8,10H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZBNFCQKXPJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC)S(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 5
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N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

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